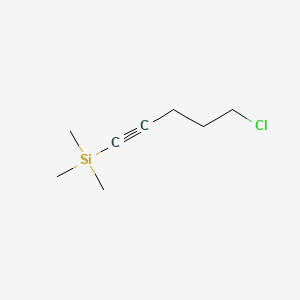

(5-Chloro-1-pentynyl)trimethylsilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloropent-1-ynyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClSi/c1-10(2,3)8-6-4-5-7-9/h4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVHIBLXQNNITH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374083 | |

| Record name | (5-Chloro-1-pentynyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77113-48-5 | |

| Record name | (5-Chloro-1-pentynyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-5-(trimethylsilyl)-4-pentyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of (5-Chloro-1-pentynyl)trimethylsilane

An In-Depth Technical Guide to the Synthesis of (5-Chloro-1-pentynyl)trimethylsilane

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive, technically-grounded overview of a reliable and scalable method for the . This valuable bifunctional molecule serves as a key building block in organic synthesis, particularly for the introduction of a protected alkynyl group with a terminal alkyl chloride functionality. We will delve into the mechanistic underpinnings of the chosen synthetic route, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding outcome. This document is intended for researchers, chemists, and drug development professionals who require a practical and insightful guide to the preparation of this versatile reagent.

Introduction: Strategic Importance of the Target Molecule

This compound, with the linear formula Cl(CH₂)₃C≡CSi(CH₃)₃, is a compound of significant synthetic utility.[1] Its structure incorporates two key reactive sites: a terminal alkyl chloride and a trimethylsilyl (TMS)-protected alkyne. The TMS group serves as a robust protecting group for the acidic acetylenic proton, preventing unwanted side reactions in basic or organometallic conditions while allowing the alkyne to be revealed later under mild conditions.[2][3][4] This dual functionality enables chemists to perform sequential modifications, for instance, using the chloride for nucleophilic substitution or organometallic coupling reactions, followed by deprotection and further manipulation of the terminal alkyne. One notable application is its use in synthesizing specialized lithium initiators for anionic polymerization.[5][6][7]

The primary synthetic strategy discussed herein involves a two-step sequence: the metallation of trimethylsilylacetylene followed by alkylation with a suitable three-carbon electrophile. This approach is favored for its high efficiency, selectivity, and reliance on readily available starting materials.

Mechanistic Rationale and Strategic Choices

The synthesis hinges on the nucleophilic substitution (Sₙ2) reaction between a lithium trimethylsilylacetylide and a haloalkane. Understanding the causality behind each component's selection is paramount for experimental success.

Generation of the Nucleophile: Deprotonation of Trimethylsilylacetylene

The terminal proton of an alkyne is weakly acidic (pKa ≈ 25), necessitating the use of a very strong base for its removal.[8] Organolithium reagents, such as n-butyllithium (n-BuLi), are ideally suited for this purpose.[9][10] The reaction is an acid-base neutralization that proceeds rapidly and quantitatively, especially at low temperatures, to generate the lithium trimethylsilylacetylide salt.

-

Choice of Base: While Grignard reagents can also be used, n-BuLi is often preferred for its higher reactivity and the generation of a more soluble and highly nucleophilic lithium acetylide.[11]

-

Reaction Conditions: The deprotonation is highly exothermic and must be conducted at low temperatures (typically -78 °C using a dry ice/acetone bath) in an anhydrous, inert atmosphere (e.g., nitrogen or argon).[12][13][14] This prevents side reactions of the highly basic n-BuLi with atmospheric moisture or oxygen and minimizes potential degradation of the acetylide.

The Alkylating Agent: 1-Bromo-3-chloropropane

The choice of the electrophile is critical for selectivity. 1-Bromo-3-chloropropane is the ideal reagent for this synthesis due to the differential reactivity of the two halogen atoms.

-

Leaving Group Ability: Bromide is a significantly better leaving group than chloride in Sₙ2 reactions. This is because the C-Br bond is weaker than the C-Cl bond, and the bromide ion is larger, more polarizable, and a weaker base than the chloride ion.

-

Selectivity: This difference in reactivity ensures that the lithium acetylide will selectively attack the carbon bearing the bromine atom, leaving the chloro group intact for subsequent synthetic transformations.[15][16] This chemoselectivity is the cornerstone of the entire synthetic strategy.

The overall reaction mechanism is depicted below.

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

-

Setup: All glassware must be oven-dried and assembled hot under a positive pressure of dry nitrogen or argon. Equip a 500 mL three-necked, round-bottomed flask with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. [12]2. Initial Charging: Charge the flask with trimethylsilylacetylene (10.0 g, 101.8 mmol) and 150 mL of anhydrous THF.

-

Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add n-butyllithium (44.8 mL of a 2.5 M solution in hexanes, 112.0 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C. A slight color change or precipitation may be observed.

-

Stirring: After the addition is complete, stir the resulting solution at -78 °C for an additional 1 hour to ensure complete formation of the lithium acetylide.

-

Alkylation: In a separate syringe, take up 1-bromo-3-chloropropane (17.6 g, 112.0 mmol) dissolved in 50 mL of anhydrous THF. Add this solution dropwise to the cold acetylide solution over 30 minutes, again maintaining the temperature below -70 °C.

-

Warming: Once the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let it stir overnight (approximately 12-16 hours).

-

Quenching: Carefully quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution while cooling the flask in an ice-water bath. [13]This step must be performed in a well-ventilated fume hood as butane gas will be evolved. [13]9. Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 75 mL portions of diethyl ether.

-

Washing and Drying: Combine the organic layers and wash them sequentially with 100 mL of water and 100 mL of brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.

Product Characterization

| Property | Value |

| Appearance | Colorless Liquid |

| Molecular Formula | C₈H₁₅ClSi |

| Molecular Weight | 174.74 g/mol [5][17] |

| Boiling Point | 75-77 °C at 20.6 mmHg [1][6] |

| Density | 0.977 g/mL at 25 °C [1][5] |

| Refractive Index (n²⁰/D) | 1.4560 [1][6] |

Safety and Handling Considerations

-

n-Butyllithium: is a pyrophoric reagent that can ignite spontaneously on contact with air and reacts violently with water. It must be handled under a strict inert atmosphere using proper syringe and cannula techniques. [14]* Solvents: Tetrahydrofuran (THF) and diethyl ether are highly flammable. Ensure all operations are conducted in a fume hood away from ignition sources. Anhydrous THF can form explosive peroxides; use freshly distilled or inhibitor-free solvent from a sealed bottle.

-

Quenching: The quenching process can be highly exothermic and release flammable butane gas. Perform this step slowly and with adequate cooling. [18][19]* Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves when performing this reaction.

Conclusion

The via the lithiation of trimethylsilylacetylene and subsequent alkylation with 1-bromo-3-chloropropane is a robust and highly selective method. By understanding the underlying mechanistic principles—the superior basicity of n-BuLi and the differential leaving group ability of bromide over chloride—researchers can confidently execute this protocol. The procedure described provides a reliable pathway to obtaining high-purity material, empowering further discoveries in chemical synthesis and materials science.

References

- Recent Progress of Protecting Groups for Terminal Alkynes. (n.d.). Google Scholar.

- 5-Chloro-1-pentyne | 14267-92-6. (n.d.). ChemicalBook.

- Sonogashira coupling. (n.d.). Wikipedia.

- Alkyne Protecting Groups. (n.d.). Scribd.

- Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing.

- Silanes as Protecting Groups for Terminal Alkyne. (n.d.). Gelest.

- 5-Chloro-1-pentyne 98 | 14267-92-6. (n.d.). Sigma-Aldrich.

- 5-Chloro-1-pentyne 98 | 14267-92-6. (n.d.). Sigma-Aldrich.

- Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. (2015). CureFFI.org.

- Use of protecting groups | Organic Chemistry II. (n.d.). Lumen Learning.

- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (n.d.). ResearchGate.

- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI.

- This compound. (n.d.). Sigma-Aldrich.

- Some Aspects of the Chemistry of Alkynylsilanes. (n.d.). PMC - NIH.

- Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Organic Letters - ACS Publications.

- [-]-Bicyclo[2.2.1]heptan-2-ol, 2-ethynyl-1,3,3-trimethyl-, (1R-endo)-. (n.d.). Organic Syntheses Procedure.

- 5-Chloro-1-pentyne, 98%. (n.d.). CymitQuimica.

- Working with Hazardous Chemicals. (n.d.). Organic Syntheses.

- (5-chloro-1-pentynyl)trimethyl. (n.d.). SLS Ireland.

- Trimethylsilylacetylene. (n.d.). Wikipedia.

- This compound | CAS 77113-48-5. (n.d.). Santa Cruz Biotechnology.

- 5-Chloro-1-pentyne. (n.d.). Chem-Impex.

- This compound. (n.d.). Sigma-Aldrich.

- Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. (n.d.). Organic Letters - ACS Publications.

- CAS 77113-48-5 this compound. (n.d.). Alfa Chemistry.

- One-Pot Synthesis of Terminal Alkynes from Alkenes. (2024). PMC - NIH.

- Lithiation of trimethylsilyl compounds. (n.d.). Journal of the American Chemical Society.

- Carboxylate catalyzed silylation of alkynes. (n.d.). ChemRxiv.

- An Alkyne Hydrosilylation-Oxidation Strategy for the Selective Installation of Oxygen Functionality. (n.d.). PMC - PubMed Central.

- A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016). PMC - NIH.

- Grignard Reagents. (n.d.). Sigma-Aldrich.

- 2α-Benzyloxy-8-oxabicyclo[3.2.1]oct-6-en-3-one. (n.d.). Organic Syntheses Procedure.

- Quenching and Disposal of Water Reactive Materials. (n.d.). Environmental Health and Safety.

- Quenching Reactive Substances. (2006). KGROUP.

- GRIGNARD REAGENTS AND SILANES. (n.d.). Gelest, Inc..

- Lithiation | Organolithium Reagents. (n.d.). Vapourtec Ltd.

- trimethylsilylacetylene. (n.d.). Organic Syntheses Procedure.

- PTC N-Alkylation Using 1-Bromo-3-Chloro Propane. (n.d.). PTC Organics, Inc..

- ChemInform Abstract: Selectivity in Alkylation of Phenols with 1-Bromo-3-chloropropane Using Phase-Transfer Catalysis. (n.d.). ResearchGate.

- Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. (2020). MDPI.

- Zn(OTf)2‐catalyzed silylation of alkynes with silyl triflates. (n.d.). ResearchGate.

- 1-CHLORO-5-(TRIMETHYLSILYL)-4-PENTYNE | 77113-48-5. (n.d.). ChemicalBook.

Sources

- 1. This compound 1-Chloro-5-trimethylsilyl-4-pentyne [sigmaaldrich.com]

- 2. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 3. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 4. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]

- 5. This compound 1-Chloro-5-trimethylsilyl-4-pentyne [sigmaaldrich.com]

- 6. scientificlabs.ie [scientificlabs.ie]

- 7. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 8. 15.2 Use of protecting groups | Organic Chemistry II [courses.lumenlearning.com]

- 9. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. vapourtec.com [vapourtec.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. orgsyn.org [orgsyn.org]

- 14. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 16. researchgate.net [researchgate.net]

- 17. scbt.com [scbt.com]

- 18. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 19. kgroup.du.edu [kgroup.du.edu]

physical properties of (5-Chloro-1-pentynyl)trimethylsilane

An In-Depth Technical Guide to the Physical and Chemical Properties of (5-Chloro-1-pentynyl)trimethylsilane

Introduction

This compound is a bifunctional organosilane compound of significant interest to researchers in organic synthesis, polymer chemistry, and materials science. Its structure, featuring a terminal alkyne protected by a bulky trimethylsilyl (TMS) group and a primary alkyl chloride, makes it a versatile building block. The TMS group serves as a protecting group for the terminal alkyne, preventing its deprotonation under moderately basic conditions while allowing for selective deprotection or participation in specific coupling reactions. The chloroalkyl chain provides a reactive site for nucleophilic substitution or conversion into organometallic reagents.

This unique combination of functionalities allows for orthogonal chemical transformations, making it a valuable precursor in the synthesis of complex molecules and functional polymers. Notably, it is a key starting material for creating specialized anionic polymerization initiators, which are instrumental in developing advanced materials with controlled architectures[1]. This guide provides a comprehensive overview of its core physical properties, spectroscopic signature, safe handling protocols, and a practical application in synthesis, tailored for professionals in research and drug development.

Section 1: Core Physical and Chemical Properties

The utility of any chemical reagent in a laboratory setting begins with a thorough understanding of its physical properties. These parameters dictate storage conditions, purification methods, and appropriate handling procedures. This compound is a liquid at room temperature with a notable boiling point under reduced pressure, indicating its suitability for purification by vacuum distillation[2].

Table 1: Key Physical and Chemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 77113-48-5 | [1][2][3] |

| Molecular Formula | C₈H₁₅ClSi | [2][3] |

| Linear Formula | Cl(CH₂)₃C≡CSi(CH₃)₃ | [1] |

| Molecular Weight | 174.74 g/mol | [1][2][3] |

| Physical State | Liquid | [4] |

| Boiling Point | 75-77 °C at 20.6 mmHg (27.5 hPa) | [2] |

| Density | 0.977 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.4560 | [1][2] |

| Flash Point | 65 °C (149 °F) - closed cup | [1] |

| InChI Key | UPVHIBLXQNNITH-UHFFFAOYSA-N | [1][2] |

Section 2: Spectroscopic Characterization (Predictive Analysis)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments:

-

δ ≈ 0.15-0.25 ppm (singlet, 9H): This strong singlet arises from the nine equivalent protons of the trimethylsilyl (TMS) group. Its upfield shift is characteristic of protons on silicon.

-

δ ≈ 3.55-3.65 ppm (triplet, 2H): These protons are on the carbon adjacent to the chlorine atom (-CH₂Cl). The electronegative chlorine atom deshields these protons, shifting them significantly downfield. The signal appears as a triplet due to coupling with the adjacent methylene group.

-

δ ≈ 2.35-2.45 ppm (triplet, 2H): This signal corresponds to the methylene protons adjacent to the silyl-alkyne moiety (-C≡C-CH₂-). The electron-withdrawing nature of the alkyne causes a moderate downfield shift. This signal is a triplet due to coupling with the central methylene group.

-

δ ≈ 1.90-2.05 ppm (quintet, 2H): The central methylene group protons (-CH₂-CH₂-CH₂-) are expected in this region. The signal will appear as a quintet (or multiplet) due to coupling with the two adjacent methylene groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide complementary information:

-

δ ≈ -0.5 to 0.5 ppm: The three equivalent methyl carbons of the TMS group.

-

δ ≈ 20-35 ppm: Three signals corresponding to the methylene carbons of the pentynyl chain. The carbon attached to chlorine will be the most downfield of the three (≈ 44 ppm).

-

δ ≈ 85-110 ppm: Two distinct signals for the sp-hybridized carbons of the alkyne. The carbon directly attached to the silicon atom will be further downfield than the internal alkyne carbon.

FT-IR Spectroscopy

Infrared spectroscopy is useful for identifying key functional groups:

-

2170-2180 cm⁻¹ (sharp, medium): Characteristic C≡C (alkyne) stretching vibration. The silyl substitution slightly lowers the frequency compared to a terminal alkyne.

-

2850-2960 cm⁻¹ (strong): C-H stretching from the methylene and methyl groups.

-

1250 cm⁻¹ (strong): Symmetric deformation of the Si-(CH₃)₃ group, a hallmark of TMS-containing compounds.

-

650-750 cm⁻¹ (strong): C-Cl stretching vibration.

Section 3: Safe Handling, Storage, and Best Practices

This compound is classified as a combustible liquid and can cause serious eye irritation[4]. Adherence to rigorous safety protocols is mandatory.

Handling:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including neoprene or nitrile rubber gloves, chemical safety goggles, and a lab coat[4]. Contact lenses should not be worn[4].

-

Ground and bond all containers and receiving equipment to prevent static electricity discharge, which could ignite vapors[4][5]. Use only non-sparking tools[4][5].

-

Avoid contact with skin and eyes and inhalation of vapor[4].

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area[2][4].

-

Keep away from heat, sparks, open flames, and other ignition sources[4][5].

-

Store separately from incompatible materials, particularly strong oxidizing agents[4].

Caption: General laboratory safety workflow.

Section 4: Application in Synthesis: Preparation of an Anionic Polymerization Initiator

A primary application of this compound is its conversion to an acetylene-functionalized lithium initiator, 5-trimethylsilyl-4-pentynyllithium (TMSPLi)[1][6]. This initiator is valuable because the alkyne functionality remains intact after polymerization, allowing for post-polymerization modification via "click" chemistry.

Experimental Protocol: Synthesis of 5-trimethylsilyl-4-pentynyllithium (TMSPLi)

Causality Statement: This procedure transforms the electrophilic C-Cl bond into a highly nucleophilic C-Li bond. The reaction requires strictly anhydrous and anaerobic conditions because organolithium reagents are extremely reactive towards water, oxygen, and other protic sources. The use of an ether solvent like THF is crucial as it solvates the lithium cation, stabilizing the organolithium species.

Reagents & Equipment:

-

This compound

-

Lithium metal (dispersion or finely cut wire)

-

Anhydrous tetrahydrofuran (THF)

-

Schlenk line or glovebox for inert atmosphere (Argon)

-

Dry glassware (oven-dried and cooled under vacuum)

-

Magnetic stirrer and stir bar

-

Cannula for liquid transfers

Step-by-Step Methodology:

-

System Preparation: Assemble a two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under a positive pressure of argon. Flame-dry the entire apparatus under vacuum and backfill with argon. Allow to cool to room temperature.

-

Reagent Addition: To the flask, add lithium metal (2.2 equivalents). Add anhydrous THF via cannula to cover the lithium.

-

Initiation: Add a solution of this compound (1.0 equivalent) dissolved in anhydrous THF dropwise to the stirred lithium suspension at room temperature.

-

Reaction Monitoring: The reaction is exothermic. An immediate color change (often to a reddish-brown) indicates the formation of the organolithium species. The consumption of the shiny lithium metal is also a visual indicator of progress.

-

Completion and Use: Stir the reaction mixture for 2-4 hours at room temperature to ensure complete conversion. The resulting solution of the TMSPLi initiator is typically not isolated and is used directly in subsequent polymerization steps by titrating or transferring it via cannula to a monomer solution.

Caption: Synthesis of TMSPLi from its chloro-precursor.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for advanced molecular design. Its well-defined physical properties allow for predictable and safe handling, while its dual functionality provides a gateway to complex synthetic targets. For researchers in drug development, its capacity to serve as a building block for creating novel scaffolds is significant. For polymer scientists, its role as a precursor to functional initiators is critical for engineering next-generation materials. A thorough understanding of the principles outlined in this guide is the first step toward unlocking the full synthetic potential of this versatile reagent.

References

-

This compound Safety Data Sheet. Gelest, Inc.[Link]

Sources

An In-Depth Technical Guide to (5-Chloro-1-pentynyl)trimethylsilane (CAS No. 77113-48-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Chloro-1-pentynyl)trimethylsilane is a bifunctional organosilane that serves as a valuable and versatile building block in modern organic synthesis. Its unique structure, featuring a trimethylsilyl-protected alkyne and a terminal alkyl chloride, offers orthogonal reactivity that enables the sequential introduction of diverse functionalities. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an exploration of its key reactions, and its strategic applications in the synthesis of complex molecules, particularly within the realm of medicinal chemistry and drug development.

Introduction: The Strategic Advantage of a Bifunctional Building Block

In the intricate field of molecular design and synthesis, particularly for pharmaceutical applications, the efficiency of a synthetic route is paramount. Bifunctional building blocks, such as this compound, offer a significant strategic advantage by incorporating two distinct reactive centers within a single molecule. The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, preventing its acidic proton from interfering with base-sensitive reactions while also allowing for a suite of silyl-group-specific transformations.[1] Concurrently, the primary alkyl chloride provides a reactive handle for nucleophilic substitution reactions. This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecular scaffold, making it a highly sought-after intermediate in the construction of complex organic architectures. Alkynes, in general, are of immense importance in medicinal chemistry due to their linear geometry, which can act as a rigid linker, and their ability to participate in a wide array of transformations, including "click chemistry," to generate diverse molecular libraries.[2][][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a reagent is fundamental to its effective use in the laboratory.

Physical Properties

The macroscopic properties of this compound are summarized in the table below, based on data from commercial suppliers.

| Property | Value |

| CAS Number | 77113-48-5 |

| Molecular Formula | C8H15ClSi |

| Molecular Weight | 174.74 g/mol |

| Appearance | Colorless to light yellow liquid |

| Density | 0.977 g/mL at 25 °C[5] |

| Boiling Point | 75-77 °C at 20.6 mmHg[5] |

| Refractive Index (n20/D) | 1.4560[5] |

Spectroscopic Characterization

-

¹H NMR (Predicted):

-

δ 0.15 (s, 9H, -Si(CH₃)₃): The nine equivalent protons of the trimethylsilyl group are expected to appear as a sharp singlet in the upfield region.

-

δ 1.90 (quintet, 2H, -CH₂-CH₂-CH₂Cl): The central methylene protons, coupled to the adjacent methylene groups.

-

δ 2.40 (t, 2H, ≡C-CH₂-): The methylene protons adjacent to the alkyne, deshielded by the triple bond.

-

δ 3.60 (t, 2H, -CH₂-Cl): The methylene protons attached to the electron-withdrawing chlorine atom, appearing furthest downfield in the aliphatic region.

-

-

¹³C NMR (Predicted):

-

δ 0.0 (-Si(CH₃)₃): The carbons of the TMS group.

-

δ 19.0 (≡C-CH₂-): The methylene carbon adjacent to the alkyne.

-

δ 31.0 (-CH₂-CH₂-CH₂Cl): The central methylene carbon.

-

δ 44.0 (-CH₂-Cl): The carbon bearing the chlorine atom.

-

δ 85.0 (-C≡C-Si): The sp-hybridized carbon attached to the silicon atom.

-

δ 107.0 (-C≡C-Si): The second sp-hybridized carbon of the alkyne.[6][8]

-

-

Infrared (IR) Spectroscopy:

-

~2175 cm⁻¹ (C≡C stretch): A characteristic, though potentially weak, absorption for a silyl-protected internal alkyne.

-

~1250 cm⁻¹ and ~840 cm⁻¹ (Si-CH₃ deformations): Strong bands indicative of the trimethylsilyl group.

-

~600-800 cm⁻¹ (C-Cl stretch): A moderate to strong absorption for the alkyl chloride.

-

Synthesis of this compound: A Validated Protocol

The most logical and widely practiced approach to synthesizing molecules of this type is through the nucleophilic substitution of a suitable electrophile by a lithium acetylide. The following protocol is based on well-established chemical principles for alkyne alkylation.

Reaction Principle

The synthesis involves the deprotonation of trimethylsilylacetylene using a strong base, typically an organolithium reagent like n-butyllithium, to form the corresponding lithium acetylide. This potent nucleophile is then reacted with an electrophile containing the desired chloropropyl chain. 1-Bromo-3-chloropropane is the ideal electrophile for this purpose, as the bromide is a better leaving group than the chloride, ensuring regioselective alkylation at the carbon-bromine bond.

Detailed Experimental Protocol

Materials:

-

Trimethylsilylacetylene

-

n-Butyllithium (n-BuLi) in hexanes

-

1-Bromo-3-chloropropane

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add trimethylsilylacetylene (1.0 equivalent) and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C to ensure complete formation of the lithium acetylide.

-

Add 1-bromo-3-chloropropane (1.1 equivalents) dropwise to the lithium acetylide solution, again maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.

Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity, comparing the obtained spectra with the predicted values.

Key Reactions and Synthetic Utility

The dual functionality of this compound allows for a diverse range of chemical transformations, making it a powerful tool in multistep synthesis.

Reactions at the Alkyl Chloride Terminus

The primary chloride is susceptible to nucleophilic substitution (Sₙ2) reactions, providing a gateway to a wide array of functional groups.

-

Deprotection: The TMS group can be easily and selectively removed under mild conditions, such as with potassium carbonate in methanol or with a fluoride source like tetrabutylammonium fluoride (TBAF) in THF. [1]This unmasks the terminal alkyne for further reactions.

-

Sonogashira Coupling: After deprotection, the resulting terminal alkyne is a prime substrate for Sonogashira coupling with aryl or vinyl halides. This palladium-catalyzed cross-coupling reaction is a powerful method for forming C(sp)-C(sp²) bonds, which are prevalent in many biologically active molecules and conjugated materials.

-

Lithiation for Polymerization: One of the key applications of this molecule is its conversion into an acetylene-functionalized lithium initiator. Treatment with a strong base like sec-butyllithium or tert-butyllithium in a non-polar solvent results in lithium-halogen exchange, generating 5-trimethylsilyl-4-pentynyllithium (TMSPLi). This initiator can be used in anionic polymerization, for example, of styrene. [9]The resulting polymer chain will have a TMS-alkyne end-group, which can be deprotected and used for post-polymerization modification via click chemistry.

Applications in Drug Discovery and Development

The strategic combination of a reactive chloride and a versatile alkyne makes this compound a valuable precursor for the synthesis of complex molecular targets in drug discovery.

-

Scaffold Elaboration: It can be used to introduce a five-carbon chain containing a latent alkyne into a molecule. For instance, a drug candidate with a free amine or hydroxyl group can be alkylated with this compound. The alkyne can then be deprotected and used as a handle to attach other fragments via Sonogashira coupling or click chemistry, allowing for rapid diversification of a lead compound (Structure-Activity Relationship studies).

-

Synthesis of Heterocycles: The functionalized alkyne can be a key starting material for the synthesis of various heterocyclic systems that are important pharmacophores. For example, after conversion of the chloride to an azide, intramolecular cycloaddition could be explored to form fused ring systems.

-

Probes for Chemical Biology: The ability to introduce an alkyne handle is crucial for creating chemical probes. A bioactive molecule can be modified with this reagent, and the alkyne can then be used to attach fluorescent dyes or affinity tags via click chemistry, enabling studies of the molecule's mechanism of action. [4]

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant, particularly to the eyes. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a cool, dry place away from ignition sources.

Conclusion

This compound is a powerful and versatile bifunctional building block that offers significant advantages for the synthesis of complex organic molecules. Its orthogonal reactivity allows for a stepwise and controlled approach to molecular construction. The ability to introduce a protected alkyne, which can later be deprotected and functionalized through a variety of powerful C-C bond-forming reactions, makes it an invaluable tool for researchers in organic synthesis, medicinal chemistry, and materials science. A solid understanding of its properties, synthesis, and reactivity will undoubtedly facilitate innovation in these fields.

References

- AiFChem. (2025). Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry.

- BOC Sciences. (n.d.). Alkynes - Building Block.

- Chemical & Engineering News. (2007). Why Does My Quaternary Alkyne Carbon Show Up in My 13C DEPT Spectrum?

- Chemtube3d. (n.d.). Alkynes as Nucleophiles.

- Jasperse, C. (n.d.). Chem 341 Jasperse Ch. 13 Handouts H-NMR Interpretation.

- Li, G., et al. (2020). Biosynthesis of alkyne-containing natural products. Chemical Society Reviews, 49(24), 9058-9092.

- Sigma-Aldrich. (n.d.). Functionalized Alkynes.

- Larson, G. L. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 50(01), A-AD.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(11), 1083-1096.

- Touris, A., et al. (2011). Acetylene-Functionalized Lithium Initiators for Anionic Polymerization. Powerful Precursors for “Click” Chemistry. Macromolecules, 44(7), 1886–1893.

- Sigma-Aldrich. (n.d.). This compound product page.

- Royal Society of Chemistry. (n.d.). Ruthenium-catalysed selective synthesis of mono- deuterated terminal alkynes.

- Pure. (n.d.). Click nucleophilic conjugate additions to activated alkynes.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- Chemical & Engineering News. (2007). Why Does My Quaternary Alkyne Carbon Show Up in My 13C DEPT Spectrum?

- Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(11), 1083-1096.

- Jasperse, C. (n.d.). Chem 341 Jasperse Ch. 13 Handouts H-NMR Interpretation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 4. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (5-氯-1-戊炔基)三甲基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. University of Ottawa NMR Facility Blog: Why Does My Quaternary Alkyne Carbon Show Up in My 13C DEPT Spectrum? [u-of-o-nmr-facility.blogspot.com]

- 9. scientificlabs.ie [scientificlabs.ie]

structure and characterization of (5-Chloro-1-pentynyl)trimethylsilane

An In-depth Technical Guide to (5-Chloro-1-pentynyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional organosilane compound of significant interest in modern organic synthesis. Its structure incorporates a terminal alkyne protected by a trimethylsilyl (TMS) group and a primary alkyl chloride. This unique combination allows for orthogonal reactivity, making it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, detailed structural characterization through spectroscopic methods (NMR, IR, MS), insights into its chemical reactivity, and essential safety protocols. The information herein is intended to equip researchers and professionals in drug development with the technical knowledge required for the effective application of this valuable synthetic intermediate.

Introduction: A Bifunctional Building Block

This compound, identified by CAS Number 77113-48-5, is a key intermediate in synthetic chemistry.[1][2] Its utility stems from the two distinct reactive sites within its molecular framework: the trimethylsilyl-protected alkyne and the terminal chloropentyl chain.

-

The Silyl-Protected Alkyne: The trimethylsilyl group serves as a removable protecting group for the terminal alkyne. This protection prevents the acidic alkyne proton from interfering with base-sensitive reactions elsewhere in the molecule. The TMS group can be selectively removed under mild conditions to reveal the terminal alkyne, which can then participate in a wide array of transformations, such as Sonogashira couplings, "click" chemistry, and acetylide additions.

-

The Alkyl Chloride: The primary chloride at the opposing end of the carbon chain is a versatile electrophilic handle. It readily participates in nucleophilic substitution reactions (SN2), allowing for the introduction of a wide variety of functional groups, including amines, azides, cyanides, and thiols, or for the formation of carbon-carbon bonds via organometallic reagents.

This dual functionality makes it an ideal precursor for creating complex molecules where precise, stepwise bond formation is critical. For instance, it has been utilized in the synthesis of specialized initiators for anionic polymerization.[1][3][4]

Table 1: Chemical and Physical Properties

| Property | Value |

| CAS Number | 77113-48-5[1][2] |

| Molecular Formula | C₈H₁₅ClSi[2] |

| Molecular Weight | 174.74 g/mol [1][2] |

| IUPAC Name | (5-chloropent-1-yn-1-yl)trimethylsilane |

| Synonyms | 1-Chloro-5-trimethylsilyl-4-pentyne[2] |

| Appearance | Liquid[4] |

| Boiling Point | 75-77 °C at 20.6 mmHg[1] |

| Density | 0.977 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.4560[1] |

| Flash Point | 65 °C (149 °F) - closed cup[1] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a Grignard reaction followed by silylation. The causality behind this approach lies in the robust and well-established nature of these reactions for forming carbon-carbon and carbon-silicon bonds.

Synthetic Rationale and Mechanism

The most common synthetic route involves the reaction of ethynyltrimethylsilane with a Grignard reagent derived from a dihaloalkane, such as 1-bromo-3-chloropropane or a similar C3 synthon. A more direct, though less commonly cited route, would involve the lithiation of trimethylsilylacetylene followed by reaction with 1,4-dichlorobutane. The latter is conceptually simpler for illustrative purposes.

-

Deprotonation: Trimethylsilylacetylene is deprotonated with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), at low temperature (-78 °C) to form the lithium acetylide. This is a classic acid-base reaction where the sp-hybridized C-H bond is sufficiently acidic to be removed by the strong base.

-

Nucleophilic Substitution: The resulting highly nucleophilic acetylide then attacks one of the electrophilic carbon atoms of 1,4-dichlorobutane in an SN2 reaction. Using a large excess of the dichlorobutane helps to minimize the undesired dialkylation product.

The choice of 1,4-dichlorobutane is critical; it provides the necessary four-carbon spacer with a terminal chloride ready for further functionalization.

Visualization of the Synthetic Pathway

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a representative example and should be performed by qualified personnel with appropriate safety measures.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Acetylide Formation: Slowly add trimethylsilylacetylene to the cooled THF. Then, add n-butyllithium (typically 1.6 M in hexanes) dropwise via syringe. Stir the mixture at -78 °C for 1 hour. The formation of the lithium salt results in a slight color change.

-

Alkylation: In a separate flask, dissolve a 5-fold molar excess of 1,4-dichlorobutane in anhydrous THF. Add this solution to the lithium acetylide solution via cannula.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers.

-

Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification

The crude product is typically a mixture of the desired product, unreacted starting materials, and byproducts. Purification is essential for obtaining the compound at high purity (>97%).

-

Method of Choice: Fractional distillation under reduced pressure (vacuum distillation) is the most effective method for purifying this compound on a laboratory scale. Its reported boiling point of 75-77 °C at 20.6 mmHg allows for separation from less volatile impurities.[1]

-

Alternative Method: For smaller scales or for removing highly polar impurities, column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient) can be employed.

Structural Elucidation and Characterization

Confirming the structure and assessing the purity of this compound requires a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination.

-

¹H NMR Analysis: The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

-

Trimethylsilyl (TMS) group: A sharp, strong singlet integrating to 9 protons is expected around δ 0.15 ppm. This is characteristic of the chemically equivalent protons on the three methyl groups attached to the silicon atom.

-

Methylene protons: Three distinct methylene (-CH₂-) groups are present.

-

The protons adjacent to the chlorine atom (-CH₂Cl) will be the most deshielded, appearing as a triplet around δ 3.5-3.6 ppm.

-

The protons adjacent to the alkyne (-C≡C-CH₂-) will appear as a triplet around δ 2.3-2.4 ppm.

-

The central methylene group (-CH₂-CH₂-CH₂-) will appear as a quintet or multiplet around δ 1.8-2.0 ppm, being coupled to the two adjacent methylene groups.

-

-

-

¹³C NMR Analysis: The carbon NMR spectrum confirms the carbon backbone.

-

Alkyne carbons: Two quaternary signals are expected for the alkyne carbons, typically in the range of δ 80-110 ppm. The carbon directly attached to the silicon atom will be slightly upfield compared to the other alkyne carbon.

-

Alkyl carbons: Signals for the three methylene carbons will appear in the aliphatic region (δ 20-50 ppm). The carbon attached to the chlorine atom will be the most deshielded (~δ 44 ppm).

-

TMS carbons: A single signal for the three equivalent methyl carbons of the TMS group will appear far upfield, typically around δ 0 ppm.[5]

-

Table 2: Predicted NMR Data (in CDCl₃)

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| -Si(CH ₃)₃ | ~0.15 (s, 9H) | ~0.0 |

| -C≡C-CH ₂- | ~2.35 (t, 2H) | ~20.0 |

| -CH₂-CH ₂-CH₂- | ~1.90 (quint, 2H) | ~31.5 |

| -CH ₂-Cl | ~3.55 (t, 2H) | ~44.0 |

| -C ≡C- | N/A | ~85.0 |

| -C≡C - | N/A | ~105.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

C≡C Stretch: A weak to medium, sharp absorption band is expected in the range of 2170-2180 cm⁻¹. The terminal alkyne C-H stretch (around 3300 cm⁻¹) will be absent due to the TMS protection.

-

C-H Stretches (sp³): Strong absorption bands will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the C-H bonds of the methylene and methyl groups.

-

Si-C Stretch: Characteristic absorptions for the Si-C bond are typically found around 1250 cm⁻¹ (symmetric deformation) and 840 cm⁻¹ (rocking).

-

C-Cl Stretch: A medium to strong absorption in the fingerprint region, typically between 650-750 cm⁻¹, corresponds to the C-Cl stretching vibration.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show the molecular ion peak. A key feature will be the isotopic pattern for chlorine. There will be two peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio of intensity, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. For C₈H₁₅ClSi, the [M]⁺ peak for the ³⁵Cl isotope would be at m/z 174.06, and the [M+2]⁺ peak for ³⁷Cl would be at m/z 176.06.

-

Key Fragments: A prominent fragment is often observed at m/z 73, corresponding to the stable [Si(CH₃)₃]⁺ cation. Loss of a chlorine atom (m/z 139) or cleavage of the alkyl chain can also produce characteristic fragments.

Visualization of the Characterization Workflow

Sources

- 1. (5-氯-1-戊炔基)三甲基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. (5-氯-1-戊炔基)三甲基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 5. rsc.org [rsc.org]

- 6. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

1H NMR and 13C NMR data for (5-Chloro-1-pentynyl)trimethylsilane

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (5-Chloro-1-pentynyl)trimethylsilane

Introduction

This compound is a bifunctional organosilane compound featuring a terminal trimethylsilyl-protected alkyne and a primary alkyl chloride.[1][2] Its chemical structure, Cl(CH₂)₃C≡CSi(CH₃)₃, makes it a valuable synthetic intermediate, particularly in the formation of functionalized polymers.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this molecule. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of this compound, offering insights into the chemical environment of each nucleus.

Molecular Structure and Atom Numbering

For clarity in the subsequent NMR analysis, the atoms of this compound are numbered as follows:

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Data Acquisition and Processing

The following parameters are suggested for a standard NMR spectrometer (e.g., 400 MHz).

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments). [3]* Acquisition Time: Approximately 3-4 seconds. [4]* Relaxation Delay: 1-2 seconds. [5]* Number of Scans: 8 to 16 scans are typically sufficient for a good signal-to-noise ratio. [4]* Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.

¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Time: Approximately 1-2 seconds. [5]* Relaxation Delay: 2 seconds. [5]* Number of Scans: 512 to 1024 scans are generally required due to the lower natural abundance of the ¹³C isotope. [5]* Processing: An exponential window function with a line broadening of 1-2 Hz is typically applied before Fourier transformation.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a clear and detailed fingerprint of its molecular structure. The predicted chemical shifts and coupling patterns are consistent with the electronic effects of the chloro and trimethylsilyl substituents and the magnetic environment of the pentynyl chain. This comprehensive guide serves as a valuable resource for researchers and scientists in the positive identification and characterization of this important synthetic building block.

References

-

Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

V. S. T. C. e. a. (2007). Prediction of 1 H NMR Coupling Constants with Associative Neural Networks Trained for Chemical Shifts. Journal of Chemical Information and Modeling, 47(1), 63-72. [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

Tong, J., Liu, S., & Wang, L. (2015). 13C NMR chemical shift prediction of diverse chemical compounds. Journal of Taibah University for Science, 9(4), 484-492. [Link]

-

Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]

-

Hornak, J. P. (n.d.). Sample Preparation. Retrieved from [Link]

-

JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Kim, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20297. [Link]

-

University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Keeler, J. (2005). NMR Data Processing. In Encyclopedia of Magnetic Resonance. John Wiley & Sons, Ltd. [Link]

-

American Chemical Society. (n.d.). Prediction of 1H NMR Coupling Constants with Associative Neural Networks Trained for Chemical Shifts. Journal of Chemical Information and Modeling. [Link]

-

ResearchGate. (n.d.). Prediction of 1H NMR Coupling Constants with Associative Neural Networks Trained for Chemical Shifts. [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

-

Chemistry LibreTexts. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?[Link]

-

Nanalysis. (2021). NMR acquisition parameters and qNMR. [Link]

-

R-NMR. (n.d.). SOP data acquisition. [Link]

-

University of Wisconsin-Madison. (n.d.). 7. THE ACQUISITION PARAMETERS. [Link]

-

Khan Academy. (n.d.). Coupling constant. [Link]

-

The Royal Society of Chemistry. (n.d.). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, min 95%, 25 grams. Retrieved from [Link]

Sources

hazards and safety precautions for (5-Chloro-1-pentynyl)trimethylsilane

An In-Depth Technical Guide for the Safe Handling of (5-Chloro-1-pentynyl)trimethylsilane

This guide provides a comprehensive overview of the hazards and necessary safety precautions for this compound, a valuable bifunctional reagent in advanced organic synthesis. As researchers and drug development professionals, a deep, mechanistic understanding of a compound's reactivity and potential hazards is not merely a procedural formality but the bedrock of safe and successful innovation. This document is structured to provide not just a set of rules, but the scientific rationale behind them, ensuring that safety protocols are both understood and effectively implemented.

Compound Profile and Scientific Context

This compound (CAS No: 77113-48-5) is an organosilane chemical intermediate.[1] Its structure, featuring a terminal alkyne protected by a trimethylsilyl (TMS) group and a terminal alkyl chloride, makes it a versatile building block. The TMS group serves to protect the reactive terminal alkyne, preventing unwanted side reactions like oligomerization, while allowing for a wide range of synthetic transformations such as cross-coupling reactions.[2][3] The chloro- group provides a reactive site for nucleophilic substitution. This dual functionality is leveraged in applications like the synthesis of specialized lithium initiators for anionic polymerization.[4]

Understanding this reactivity is the first step in appreciating its potential hazards. The presence of the organosilicon moiety, the chlorinated alkyl chain, and the carbon-carbon triple bond all contribute to its specific safety profile.

Hazard Identification and Risk Assessment

A thorough risk assessment is mandatory before any experimental work is initiated. The hazards associated with this compound are multifaceted, encompassing physical, health, and environmental risks.

Physical Hazards

The primary physical hazard is its combustibility. It is classified as a GHS Category 4 Combustible Liquid.[1] This classification implies that while it does not ignite as readily as flammable liquids, it poses a significant fire risk when exposed to heat or ignition sources.

-

Vapor Hazard : The vapors are heavier than air and can travel a considerable distance to a source of ignition and "flash back".[5] On intense heating, vapor-air mixtures can become explosive.

-

Static Discharge : Like many organic solvents and reagents, there is a risk of ignition from static electricity discharge. This necessitates careful grounding of all containers and equipment during transfer.[5][6]

Health Hazards

The compound is classified as a GHS Category 2 substance for causing serious eye irritation.[1]

-

Eye Contact : Direct contact with the liquid or high concentrations of vapor will cause serious eye irritation.[1] Immediate and prolonged rinsing is critical to prevent damage.

-

Skin Contact : While not classified as a primary skin irritant, prolonged or repeated contact may cause skin irritation.[1]

-

Inhalation : Inhalation of vapors or mists may cause irritation to the respiratory tract.[1] Due to its relatively low boiling point under vacuum, vapor pressure at ambient temperature in an open container can be significant.[4]

There is currently no data to suggest the compound is a carcinogen, mutagen, or reproductive toxin.[1]

Environmental Hazards

Information is limited, but the material may be hazardous to the environment.[1] Therefore, release into sewers or public waterways must be strictly avoided.[1]

Data Summary Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₅ClSi | [1] |

| Physical State | Liquid | [1] |

| Boiling Point | 75-77 °C @ 20.6 mmHg | [4] |

| Density | 0.977 g/mL at 25 °C | [4] |

| Flash Point | 65 °C (149 °F) - closed cup | [4] |

| Refractive Index | n20/D 1.4560 | [4] |

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source(s) |

| Flammable Liquids | 4 | H227: Combustible liquid | [1] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [1] |

Risk Mitigation: A Multi-Layered Approach

A robust safety strategy relies on a hierarchy of controls, starting with the most effective measures. The following diagram illustrates the logical workflow for establishing a safe handling protocol.

Caption: Risk Assessment and Control Workflow.

Engineering Controls

Engineering controls are the first line of defense, designed to isolate the researcher from the hazard.

-

Ventilation : All handling of this compound must be conducted in a certified chemical fume hood to control vapor inhalation.[1] General room ventilation is a secondary measure and is not sufficient on its own.[1]

-

Safety Equipment : An emergency eyewash station and a safety shower must be immediately accessible in the work area.[1] This is non-negotiable due to the serious eye irritation hazard.

Personal Protective Equipment (PPE)

PPE is the final barrier between the user and the chemical. The selection is dictated by the specific hazards identified.

-

Eye and Face Protection : Chemical safety goggles are mandatory.[1] Standard safety glasses are inadequate. Contact lenses should not be worn, as they can trap the chemical against the eye and interfere with rinsing in an emergency.[1]

-

Hand Protection : Neoprene or nitrile rubber gloves are recommended.[1] No glove material is impervious forever; it is critical to check the manufacturer's breakthrough time data for the specific glove being used. Gloves should be inspected before use and disposed of immediately if contaminated.

-

Skin and Body Protection : A flame-resistant lab coat and suitable protective clothing should be worn to protect the skin.[1]

-

Respiratory Protection : If there is a risk of exposure outside of a fume hood (e.g., during a large spill), a NIOSH-certified respirator with an organic vapor (black cartridge) is required.[1]

Sources

Introduction: The Strategic Value of (5-Chloro-1-pentynyl)trimethylsilane

An In-depth Technical Guide to the Core Raw Materials for the Synthesis of (5-Chloro-1-pentynyl)trimethylsilane

This compound is a bifunctional synthetic building block of significant utility in modern organic chemistry. Its structure uniquely combines a protected terminal alkyne with a primary alkyl chloride, offering orthogonal reactivity that enables sequential, selective chemical transformations. The trimethylsilyl (TMS) group serves as a robust yet readily cleavable protecting group for the otherwise acidic acetylenic proton, preventing its interference in base-mediated reactions.[1][2] This allows the alkyl chloride moiety to be manipulated or used in coupling reactions without unintended deprotonation of the alkyne. Subsequently, the TMS group can be removed to liberate the terminal alkyne for further functionalization, such as in "click" chemistry, Sonogashira couplings, or polymerization initiation.[3][4]

This guide provides a detailed examination of the essential raw materials, the underlying reaction mechanism, and a field-proven protocol for the preparation of this versatile intermediate, designed for researchers and drug development professionals who require a deep, practical understanding of its synthesis.

Core Synthetic Rationale: Deprotonation and Silylation

The preparation of this compound is fundamentally a two-step, one-pot process centered on the protection of a terminal alkyne. The strategy hinges on the inherent acidity of the terminal C-H bond of the starting material, 5-chloro-1-pentyne.

-

Deprotonation: The synthesis begins with the deprotonation of 5-chloro-1-pentyne using a potent, non-nucleophilic base. This step generates a highly nucleophilic acetylide anion.

-

Silylation: The resulting acetylide anion is then trapped in situ by an electrophilic silicon source, typically trimethylsilyl chloride (TMSCl). This forms a stable carbon-silicon bond, yielding the desired product.

The choice of reagents and reaction conditions is critical to ensure high yield and purity, primarily by preventing side reactions and ensuring the process goes to completion.

Deep Dive into Core Raw Materials

The success of the synthesis is directly dependent on the quality and handling of the following key reagents.

| Reagent Name | Role in Synthesis | Chemical Formula | Molar Mass ( g/mol ) | Key Physicochemical Properties & Hazards |

| 5-Chloro-1-pentyne | Alkyne Substrate | C₅H₇Cl | 102.56 | Clear, colorless to light brown liquid.[5] BP: ~113 °C.[5] Flammable.[6] |

| n-Butyllithium (n-BuLi) | Strong Base | C₄H₉Li | 64.06 | Powerful deprotonating agent.[7] Typically supplied as a 1.6 M or 2.5 M solution in hexanes.[7] Pyrophoric (ignites spontaneously in air). Highly reactive with water and protic solvents. |

| Trimethylsilyl chloride (TMSCl) | Silylating Agent | C₃H₉ClSi | 108.64 | Electrophilic silicon source.[8] Colorless, volatile liquid that fumes in moist air.[8] BP: 57 °C.[8] Corrosive and reacts with water. |

| Tetrahydrofuran (THF) | Aprotic Solvent | C₄H₈O | 72.11 | Polar aprotic solvent. Must be anhydrous, as any water will quench the n-BuLi. Can form explosive peroxides upon storage. |

The Substrate: 5-Chloro-1-pentyne

5-Chloro-1-pentyne is the foundational starting material.[9] Its terminal alkyne provides the acidic proton (pKa ≈ 25) necessary for deprotonation, while the chloroalkyl chain remains available for subsequent nucleophilic substitution or organometallic coupling reactions. For context, 5-chloro-1-pentyne is often synthesized from 4-pentyn-1-ol by treating it with a sulfonyl chloride (like methanesulfonyl chloride) and a base (like triethylamine) to convert the hydroxyl group into a good leaving group, which is then displaced by a chloride source.[5]

The Deprotonating Agent: n-Butyllithium (n-BuLi)

The deprotonation of a terminal alkyne requires a base significantly stronger than the resulting acetylide anion. n-Butyllithium is the reagent of choice for this transformation due to its exceptional basicity and commercial availability.[7][10] It efficiently and irreversibly deprotonates the alkyne to form a lithium acetylide intermediate and gaseous butane.

Causality Behind Experimental Choice: While other strong bases like Grignard reagents can deprotonate alkynes, n-BuLi is often preferred for its cleaner and faster reaction profile, leading to higher yields.[11][12] The reaction must be conducted under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere) at low temperatures (typically -78 °C) to control its high reactivity and prevent side reactions.

The Silylating Agent: Trimethylsilyl Chloride (TMSCl)

Trimethylsilyl chloride is the quintessential electrophile for this reaction.[8][13] The silicon atom in TMSCl is electron-deficient due to the electronegative chlorine atom, making it susceptible to nucleophilic attack by the lithium acetylide generated in the first step. The reaction proceeds via an Sₙ2-type mechanism at the silicon center, displacing the chloride ion and forming a stable Si-C bond.[2]

Trustworthiness of the Protocol: The use of TMSCl to form trimethylsilyl ethers and alkynes is a cornerstone of protecting group chemistry in organic synthesis.[1][14] The resulting TMS-protected alkyne is stable to a wide range of reaction conditions under which a free alkyne would be reactive, yet it can be selectively deprotected under mild conditions, such as with fluoride ion sources (e.g., tetra-n-butylammonium fluoride, TBAF) or potassium carbonate in methanol.[15]

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis, from the core raw materials to the final, purified product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis. All operations must be performed under an inert atmosphere (e.g., dry nitrogen or argon) using flame-dried or oven-dried glassware to ensure anhydrous conditions.

-

Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.

-

Initial Charging: Add 5-chloro-1-pentyne (1.0 eq) to the flask and dissolve it in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add n-butyllithium (1.05 eq, typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise significantly.

-

Anion Formation: Stir the mixture at -78 °C for 1 hour after the addition is complete. A pale yellow solution or suspension of the lithium acetylide should form.

-

Silylation: Slowly add trimethylsilyl chloride (1.1 eq) dropwise to the cold reaction mixture.

-

Warming: After the addition of TMSCl, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice-water bath.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.

Commercial Availability of Raw Materials

The primary raw materials for this synthesis are readily available from major chemical suppliers, ensuring a reliable supply chain for both research and commercial-scale production.

| Reagent | Example Supplier(s) | Typical Purity / Concentration |

| 5-Chloro-1-pentyne | Sigma-Aldrich, TCI, Alfa Aesar | ≥96-98%[6][16][17] |

| n-Butyllithium | Sigma-Aldrich, American Elements, Ascensus | 1.6 M or 2.5 M in hexanes[7] |

| Trimethylsilyl chloride | Sigma-Aldrich, Gelest, Nordmann | ≥98-99%[18][19] |

| Tetrahydrofuran (Anhydrous) | Major chemical suppliers | ≥99.9%, often with BHT as an inhibitor |

Conclusion

The synthesis of this compound is a robust and well-established procedure rooted in the fundamental principles of organometallic chemistry and protecting group strategy. The selection of high-purity, anhydrous raw materials—namely 5-chloro-1-pentyne, n-butyllithium, trimethylsilyl chloride, and an appropriate aprotic solvent—is paramount. By understanding the causal relationships behind each reagent's function and adhering to a rigorous experimental protocol, researchers can reliably produce this valuable bifunctional intermediate, unlocking its potential for constructing complex molecular architectures in pharmaceutical and materials science applications.

References

- Recent Progress of Protecting Groups for Terminal Alkynes. (n.d.). Chinese Journal of Organic Chemistry.

- Trimethylsilyl chloride. (n.d.). chemeurope.com.

- 5-Chloro-1-pentyne | 14267-92-6. (2025). ChemicalBook.

- 5-Chloro-1-pentyne 98 | 14267-92-6. (n.d.). Sigma-Aldrich.

- Silanes as Protecting Groups for Terminal Alkyne. (n.d.). Gelest.

- n-Butyllithium Solution. (n.d.). AMERICAN ELEMENTS.

- Trimethylsilyl chloride. (n.d.). Wikipedia.

- Spoering, R. (2015). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. CureFFI.org.

- Protecting group. (n.d.). Wikipedia.

- 5-Chloro-1-pentyne 98 | 14267-92-6. (n.d.). Sigma-Aldrich.

- Trimethylsilyl chloride. (n.d.). Nordmann.

- This compound. (n.d.). Sigma-Aldrich.

- 5-Chloro-1-pentyne | 14267-92-6. (n.d.). Tokyo Chemical Industry Co., Ltd..

- TRIMETHYLCHLOROSILANE CYLINDER. (n.d.). Gelest, Inc..

- n-Butyllithium. (n.d.). Ascensus Specialties.

- 5-Chloro-1-pentyne | CAS 14267-92-6. (n.d.). Santa Cruz Biotechnology.

- 5-Chloro-1-pentyne, 98%. (n.d.). CymitQuimica.

- This compound. (n.d.). Sigma-Aldrich.

- Grignard Reaction. (n.d.). Organic Chemistry Portal.

- Trimethylsilylacetylene. (n.d.). Wikipedia.

- Some Aspects of the Chemistry of Alkynylsilanes. (2017). Thieme Chemistry.

Sources

- 1. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 2. Protecting group - Wikipedia [en.wikipedia.org]

- 3. This compound 1-Chloro-5-trimethylsilyl-4-pentyne [sigmaaldrich.com]

- 4. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Chloro-1-pentyne | 14267-92-6 [chemicalbook.com]

- 6. 5-氯-1-戊炔 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. assets.ascensusspecialties.com [assets.ascensusspecialties.com]

- 8. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 9. scbt.com [scbt.com]

- 10. americanelements.com [americanelements.com]

- 11. Grignard Reaction [organic-chemistry.org]

- 12. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]

- 13. Trimethylsilyl_chloride [chemeurope.com]

- 14. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]

- 15. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 16. 5-Chloro-1-pentyne | 14267-92-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 17. 5-Chloro-1-pentyne, 98% | CymitQuimica [cymitquimica.com]

- 18. Trimethylsilyl chloride (75-77-5) at Nordmann - nordmann.global [nordmann.global]

- 19. TRIMETHYLCHLOROSILANE CYLINDER | [gelest.com]

An In-depth Technical Guide to (5-Chloro-1-pentynyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (5-Chloro-1-pentynyl)trimethylsilane, a bifunctional organosilane reagent. We will explore its fundamental chemical and physical properties, outline its primary synthetic applications with mechanistic insights, and detail essential safety and handling protocols.

Core Chemical Identity and Properties

This compound is a valuable chemical intermediate characterized by two distinct reactive sites: a terminal alkyne protected by a trimethylsilyl (TMS) group and a primary alkyl chloride. This unique structure allows for selective and sequential chemical transformations, making it a versatile building block in organic synthesis.

The trimethylsilyl group serves as a removable protecting group for the terminal alkyne. This protection is crucial as the acidic proton of a terminal alkyne is incompatible with many organometallic reagents and strong bases used in subsequent reaction steps. The TMS group can be selectively removed under mild conditions, typically using fluoride ion sources (e.g., TBAF) or basic hydrolysis, to reveal the terminal alkyne for further functionalization.

Physicochemical Data

A summary of the key quantitative data for this compound is presented below. These properties are critical for experimental design, including solvent selection, reaction temperature control, and purification methods.

| Property | Value | Reference(s) |

| Molecular Weight | 174.74 g/mol | [1][2] |

| Molecular Formula | C₈H₁₅ClSi | [1][2][3] |

| CAS Number | 77113-48-5 | [4] |

| Density | 0.977 g/mL at 25 °C | [4] |

| Boiling Point | 75-77 °C at 20.6 mmHg | [4] |

| Refractive Index | n20/D 1.4560 | [4] |

| Flash Point | 65 °C (149 °F) - closed cup | [5] |

Key Applications in Synthesis

The primary utility of this compound lies in its role as a precursor to other reactive intermediates, most notably in the field of polymer chemistry.

Synthesis of Anionic Polymerization Initiators

A significant application of this compound is the synthesis of 5-trimethylsilyl-4-pentynyllithium (TMSPLi)[4][6]. This is achieved through a lithium-halogen exchange reaction, where the alkyl chloride is converted to an organolithium reagent.

Reaction Causality: The choice of a lithium-halogen exchange is predicated on the higher reactivity of the carbon-chlorine bond compared to the silicon-carbon or other carbon-carbon bonds within the molecule under the specified reaction conditions. This allows for the selective formation of the desired organolithium species.

This newly formed organolithium compound, TMSPLi, can then act as an initiator for the anionic polymerization of various monomers, such as styrene[4][6]. The presence of the TMS-protected alkyne within the initiator introduces a functional handle at the beginning of the polymer chain.

Post-Polymerization Functionalization

After polymerization, the TMS protecting group on the alkyne can be removed. The resulting terminal alkyne on the polymer chain is a versatile functional group that can participate in a variety of subsequent reactions, most notably "click" chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the precise and efficient attachment of other molecules, such as fluorescent dyes, biomolecules, or other polymer chains, to the synthesized polymer.

The overall workflow can be visualized as follows:

Caption: Synthetic workflow from starting material to a functionalized polymer.

Experimental Protocol: Synthesis of TMSPLi

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Objective: To synthesize 5-trimethylsilyl-4-pentynyllithium (TMSPLi) for use as an anionic polymerization initiator.

Materials:

-

This compound

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Lithium metal (dispersion or wire)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and an inert gas inlet.

-

Inert Atmosphere: Purge the entire system with dry argon or nitrogen for at least 30 minutes to eliminate atmospheric oxygen and moisture, which would quench the organolithium reagent.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous solvent (e.g., THF) to the flask, followed by freshly cut lithium metal.

-